3-Amino-4-ethylbenzenesulfonamide
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Overview
Description
3-Amino-4-ethylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol. This compound has shown potential in various areas of research and industry due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
3-Amino-4-ethylbenzenesulfonamide, a sulfonamide derivative, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate metabolism, respectively .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is essential for DNA production in bacteria . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound disrupts the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption leads to a halt in bacterial DNA synthesis and subsequent bacterial growth .
Pharmacokinetics
Sulfonamides generally exhibit good absorption from the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of food in the stomach .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, this compound prevents the production of essential components of bacterial DNA, leading to a bacteriostatic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of the compound
Biochemical Analysis
Biochemical Properties
3-Amino-4-ethylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions in the body .
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethylbenzenamine with chlorosulfonic acid to form 4-ethylbenzenesulfonyl chloride, which is then treated with ammonia to yield 3-Amino-4-ethylbenzenesulfonamide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-ethylbenzenesulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide derivative used as an antibacterial agent.
Sulfadiazine: Commonly used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
3-Amino-4-ethylbenzenesulfonamide is unique due to its specific structural features, such as the ethyl group at the 4-position and the amino group at the 3-position. These structural differences confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
3-amino-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLZABRGBHWCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640594 |
Source
|
Record name | 3-Amino-4-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37559-29-8 |
Source
|
Record name | 3-Amino-4-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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